molecular formula C15H35IN3O4P B146763 N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide CAS No. 139194-04-0

N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide

Cat. No. B146763
M. Wt: 479.33 g/mol
InChI Key: IZZIMVMGVYTEAX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide, also known as [15]aneN4P(I), is a crown ether derivative that has been widely used in scientific research. It is a highly polar, water-soluble compound that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

[15]aneN4P(I) has been used in a variety of scientific research applications, including as a catalyst for organic reactions, a complexing agent for metal ions, and a sensor for biological molecules. Its ability to selectively bind to certain molecules has made it useful in the development of biosensors and other analytical tools. It has also been used in the synthesis of novel compounds for medicinal chemistry research.

Mechanism Of Action

The mechanism of action of [15]aneN4P(I) is based on its ability to form stable complexes with metal ions and other molecules. It has been shown to selectively bind to certain ions, such as Ag+, Cu2+, and Hg2+, and to form stable complexes with them. This selectivity makes it useful in a variety of applications, including as a sensor for metal ions in environmental samples.

Biochemical And Physiological Effects

[15]aneN4P(I) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to have antibacterial properties. Its ability to selectively bind to certain molecules has also made it useful in the development of drug delivery systems and other biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of [15]aneN4P(I) is its high selectivity for certain molecules. This makes it useful in a variety of applications, including as a sensor for metal ions and as a catalyst for organic reactions. However, its high polarity and water solubility can make it difficult to work with in certain experimental conditions. Its stability and reactivity with certain molecules can also be limiting factors in some applications.

Future Directions

There are many future directions for the use of [15]aneN4P(I) in scientific research. One area of interest is in the development of new biosensors and other analytical tools. Its ability to selectively bind to certain molecules makes it useful in the detection of environmental pollutants and other contaminants. It also has potential applications in the development of new drug delivery systems and other biomedical applications. Further research is needed to fully understand the potential of [15]aneN4P(I) in these areas.

Synthesis Methods

The synthesis of [15]aneN4P(I) involves the reaction of N,N,N',N'-tetramethyldiaminomethylphosphonite (TMDMP) with iodine and aza-15-crown-5 in acetonitrile. The product is then purified by column chromatography to obtain the final compound. This method has been well-established and yields high-quality [15]aneN4P(I) for use in scientific research.

properties

CAS RN

139194-04-0

Product Name

N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide

Molecular Formula

C15H35IN3O4P

Molecular Weight

479.33 g/mol

IUPAC Name

bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphanium;iodide

InChI

InChI=1S/C15H35N3O4P.HI/c1-16(2)23(5,17(3)4)18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18;/h6-15H2,1-5H3;1H/q+1;/p-1

InChI Key

IZZIMVMGVYTEAX-UHFFFAOYSA-M

SMILES

CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-]

Canonical SMILES

CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-]

synonyms

bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide

Origin of Product

United States

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